molecular formula C10H22Cl2N2 B13454315 N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride CAS No. 2866323-33-1

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride

Cat. No.: B13454315
CAS No.: 2866323-33-1
M. Wt: 241.20 g/mol
InChI Key: ZRJMDGZBHBRLDU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is a piperidine-based amine compound with a cyclopropyl substituent and an ethyl group at the nitrogen position. Its dihydrochloride salt form enhances water solubility, making it suitable for applications requiring aqueous-phase reactivity.

Properties

CAS No.

2866323-33-1

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H

InChI Key

ZRJMDGZBHBRLDU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC2CC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring

The core structure, piperidine, is typically synthesized via cyclization reactions involving amino precursors. One common route involves the reductive amination of suitable ketones or aldehydes with ammonia or primary amines, followed by ring closure.

Methodology:

  • Starting Material: 4-Piperidone derivatives, such as piperidin-4-one hydrochloride, are frequently employed as the precursor.
  • Reaction Conditions: The ketone reacts with ammonia or primary amines under reductive conditions, often using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents, in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN).
  • Optimization: Temperature control (~25–70°C) and pH adjustments (acidic or slightly basic) are critical for high yield and selectivity.

Research Data:

  • A synthesis involving piperidin-4-one hydrochloride with methylating agents yields the piperidine ring efficiently, with yields reaching up to 62% under optimized conditions (see synthesis of 1-ethyl-4-piperidone).

Introduction of the Ethyl Group at the Nitrogen

The N-ethyl substitution is achieved via alkylation of the piperidine nitrogen:

Methodology:

  • Reagents: Ethyl halides such as ethyl bromide or ethyl chloride are employed.
  • Reaction Conditions: Alkylation typically occurs under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
  • Procedure:
Piperidine derivative + Ethyl halide → N-ethylpiperidine derivative
  • The reaction is often carried out at room temperature or slightly elevated temperatures (~50°C) to maximize yield while minimizing over-alkylation.

Research Data:

  • Alkylation of piperidin-4-one derivatives with bromomethane in acetonitrile at 85°C, with sodium carbonate as base, yields N-ethylpiperidin-4-one intermediates with yields around 62%.

Cyclopropyl Group Introduction at the 1-Position

The cyclopropyl group at the 1-position of the piperidine ring is introduced via nucleophilic substitution or cyclopropylation strategies:

Methodology:

  • Approach: A common route involves the use of cyclopropyl halides (e.g., cyclopropyl bromide or iodide) reacting with the nitrogen atom or at the 1-position via electrophilic substitution.
  • Reagents: Cyclopropyl halides, often in the presence of a base such as potassium tert-butoxide or sodium hydride.
  • Reaction Conditions: Elevated temperatures (~50–80°C) and inert atmospheres (nitrogen or argon) are employed to prevent side reactions.

Alternative Strategy:

  • Radical Cyclopropylation: Using radical initiators (e.g., AIBN) to generate cyclopropyl radicals that add to the piperidine ring.

Research Data:

  • The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine involves cyclopropylation of a suitable intermediate, often facilitated by cyclopropyl bromide and a base, under controlled conditions to prevent ring opening or rearrangement.

Final Salt Formation: Dihydrochloride

The free base, N-cyclopropyl-1-ethylpiperidin-4-amine, is converted into its dihydrochloride salt to enhance stability, solubility, and ease of handling:

Methodology:

  • Procedure: The free base is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or concentrated HCl solution is bubbled through or added dropwise.
  • Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (~70°C) until crystallization occurs.
  • Isolation: The resulting solid is filtered, washed, and dried under vacuum.

Research Data:

  • The dihydrochloride salt is characterized by high purity (>98%) and is soluble in water and organic solvents, making it suitable for pharmacological applications.

Summary of Preparation Pathway

Step Description Reagents Conditions Yield/Remarks
1 Formation of piperidine core Piperidin-4-one hydrochloride Reduction with NaBH4 or NaBH3CN ~62%
2 N-ethylation Ethyl bromide, Na2CO3 Room temperature to 50°C Variable, optimized for high yield
3 Cyclopropylation at 1-position Cyclopropyl bromide, NaH 50–80°C, inert atmosphere Variable, often optimized for selectivity
4 Salt formation HCl gas or concentrated HCl 70°C, stirring High purity dihydrochloride

Additional Considerations and Optimization

  • Purity Control: Chromatography and recrystallization are employed post-synthesis to ensure high purity.
  • Yield Optimization: Temperature, solvent choice, and reagent equivalents are critical parameters.
  • Scale-Up: Industrial synthesis emphasizes controlled temperature, pressure, and reagent addition rates to maximize yield and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the piperidine nitrogen and cyclopropyl group. Key findings include:

  • N-oxidation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) produces the corresponding N-oxide derivative, enhancing polarity for pharmaceutical applications.

  • Cyclopropane ring oxidation : Controlled oxidation with potassium permanganate (KMnO₄) or ruthenium-based catalysts selectively opens the cyclopropane ring, forming carbonyl or carboxylic acid derivatives.

Representative conditions :

ReagentTemperatureSolventProduct
H₂O₂ (30%)25°CEthanolN-oxide derivative
KMnO₄ (0.1 M)60°CAcetic acidCyclopropane-opened ketone

Alkylation and Acylation

The primary amine group participates in nucleophilic alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media (NaOH/EtOH) to form secondary amines, improving lipid solubility for CNS-targeted drug formulations.

  • Acylation : Treatment with acetyl chloride or benzoyl chloride yields amides, stabilizing the compound against metabolic degradation.

Kinetic data :

  • Alkylation rate constant (kk): 2.4×103L\cdotpmol1\cdotps12.4 \times 10^{-3}\, \text{L·mol}^{-1}\text{·s}^{-1} (with CH₃I at 25°C).

  • Acylation yield: 78–92% under anhydrous conditions.

Nucleophilic Substitution

The cyclopropylamine moiety facilitates nucleophilic substitution:

  • Displacement reactions : Reacts with thiols or amines in polar aprotic solvents (e.g., DMF) at 80–100°C, replacing the cyclopropyl group with alternative nucleophiles.

  • Mechanism : Proceeds via a partially positively charged transition state stabilized by the piperidine ring’s electron-donating effects.

Industrial-Scale Reaction Optimization

Large-scale synthesis employs:

  • Continuous flow reactors : Achieve 95% yield in N-alkylation steps by maintaining precise temperature (50°C) and pressure (2 atm).

  • Catalytic systems : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during intermediate steps.

Process parameters :

ParameterValue
Residence time (flow)12 min
Catalyst loading5 wt% Pd/C
Purity post-crystallization≥99% (HPLC)

Pharmacological Reactivity

In biological systems, the compound modulates neurotransmitter receptors via:

  • Receptor binding : Interacts with σ-1 and NMDA receptors, altering ion channel permeability .

  • Metabolic pathways : Undergoes hepatic CYP450-mediated oxidation to inactive metabolites, with a half-life (t1/2t_{1/2}) of 3.2 hours in vitro .

Scientific Research Applications

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In studies involving the modulation of neurotransmitter systems.

    Industry: Used in the synthesis of specialty chemicals and intermediates for agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Aromatic Substituents

The compound 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride (CAS 108555-25-5) shares the piperidin-4-amine backbone but differs in its substitution pattern.

Property N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride
Substituents Cyclopropyl, ethyl 4-Methoxyphenethyl
Aromaticity None Present (methoxyphenyl group)
Potential Applications Unclear (likely intermediates or initiators) Possible CNS modulation due to aromatic interactions
Solubility High (dihydrochloride salt) High (dihydrochloride salt)

Azoamidine Dihydrochloride Initiators

The European patent (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride) as water-soluble polymerization initiators . While these share the dihydrochloride salt form, their azo (-N=N-) and amidine (-C(=NH)NH₂) functional groups contrast sharply with the piperidine-amine structure of the target compound.

Property This compound Azoamidine Dihydrochlorides
Functional Groups Piperidine amine, cyclopropyl Azo, amidine
Primary Use Unclear (potential CNS or synthesis intermediate) Polymerization initiators
Reactivity Amine nucleophilicity Radical generation under heat/UV

Research Findings and Gaps

  • Safety Data : The SDS for 1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride highlights hazards such as skin/eye irritation, but analogous safety data for this compound are absent .
  • Synthetic Applications : Azoamidine dihydrochlorides are well-documented in polymer chemistry, but the target compound’s role in synthesis remains speculative without direct evidence.

Biological Activity

N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various chemical pathways that include oxidation, reduction, and substitution reactions. These reactions can modify the compound's structure to enhance its biological properties. The compound serves as a building block in the synthesis of pharmaceuticals targeting the central nervous system, showcasing its versatility in medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes, influencing physiological responses. The exact molecular targets vary depending on the context of use, but its potential as an antagonist or modulator at various receptor sites makes it a candidate for further research in therapeutic applications .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
  • Antimicrobial Activity : Some derivatives of cyclopropane compounds have shown moderate antibacterial and antifungal activities, suggesting potential applications in treating infections .

Case Studies

  • Antihistamine Activity : A study highlighted the compound's potential as an antihistamine by comparing it with known H1 receptor antagonists. The binding affinity and residence time at the receptor were evaluated, indicating that modifications to the piperidine structure could enhance efficacy .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer therapies .

Research Findings

A summary of key findings from recent studies is presented in Table 1 below:

Study FocusFindingsReference
Neurotransmitter InteractionModulates serotonin and dopamine receptors; potential for CNS-targeting drugs
Antimicrobial ActivityModerate activity against Staphylococcus aureus and Candida albicans
Antihistamine PropertiesEnhanced binding affinity at H1 receptor compared to traditional antagonists
CytotoxicityInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives with cyclopropane-containing reagents. For example, reductive amination or nucleophilic substitution may be employed, with dihydrochloride formation via HCl treatment . Key factors include:

  • Reagent selection : Use of reducing agents (e.g., sodium borohydride) for amine intermediates .
  • pH control : Acidic conditions (HCl) ensure protonation and salt formation, improving crystallinity .
  • Yield optimization : Temperature (20–60°C) and solvent polarity (e.g., ethanol/water mixtures) critically affect reaction efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify cyclopropyl (δ 0.5–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Q. Why is the dihydrochloride salt form preferred over the free base in experimental settings?

  • Methodological Answer : The dihydrochloride form enhances:

  • Solubility : Improved aqueous solubility (e.g., >50 mg/mL in water) facilitates in vitro assays .
  • Stability : Reduced hygroscopicity compared to mono-hydrochloride salts, minimizing decomposition during storage .
  • Bioavailability : Protonated amines improve membrane permeability in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from:

  • Conformational isomerism : Piperidine ring puckering or cyclopropyl strain. Use variable-temperature NMR to assess dynamic effects .
  • Impurity interference : Cross-validate with high-resolution MS (HRMS) to rule out isobaric contaminants .
  • Counterion effects : Compare free base and salt forms to isolate spectral shifts caused by HCl .

Q. What experimental design considerations are critical for assessing the compound’s receptor-binding kinetics?

  • Methodological Answer : For target engagement studies:

  • Buffer selection : Use physiological pH (7.4) with 0.1% BSA to mimic in vivo conditions .
  • Radioligand vs. fluorescent probes : Compare KdK_d values using ³H-labeled analogs (higher specificity) vs. fluorescent derivatives (higher throughput) .
  • Temperature control : Binding assays at 25°C vs. 37°C may reveal entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Variability often stems from:

  • Synthetic byproducts : Implement preparative HPLC to remove alkylation side products (e.g., N-ethylpiperidine derivatives) .
  • Hydration states : Characterize hygroscopicity via TGA/DSC and store samples under inert gas .
  • Solution stability : Pre-test stock solutions (e.g., DMSO) for degradation using LC-MS over 72 hours .

Q. What strategies are effective for analyzing metabolic pathways of this compound in hepatocyte models?

  • Methodological Answer :

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, monitor CYP450-mediated oxidation (e.g., cyclopropane ring opening) via UPLC-QTOF .
  • Phase II conjugation : Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors .
  • Stable isotope labeling : Synthesize deuterated analogs to trace metabolites in complex matrices .

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